molecular formula C18H16N4O B8641379 7-ethoxy-N4-(3-ethynylphenyl)quinazoline-4,6-diamine

7-ethoxy-N4-(3-ethynylphenyl)quinazoline-4,6-diamine

Cat. No. B8641379
M. Wt: 304.3 g/mol
InChI Key: AYSMISRWTYLSFS-UHFFFAOYSA-N
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Patent
US09388160B2

Procedure details

7-ethoxy-N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine (8 g, 0.024 mol) was dissolved in a mixture of 80 ml ethanol, 80 ml H2O and 10 ml acetic acid. The reaction was heated to 70° C., then Fe (5.4 g, 0.096 mol) was added. The reaction mixture was heated to reflux for 4 hours. The resulting clear reaction solution was concentrated under reduced pressure to remove solvent. The pH of the residue was adjusted to 9 with 4N aqueous NaOH, and was washed with 200 ml EA/MeOH (50/1) until TLC show no product can be detected in the organic layer. The combined organic layers were concentrated, grey solid was precipitated and filtered to afford 7-ethoxy-N4-(3-ethynylphenyl)quinazoline-4,6-diamine as grey solid 5.4 g (74.2% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([NH:14][C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([C:21]#[CH:22])[CH:16]=3)=[N:9][CH:10]=[N:11]2)=[CH:6][C:5]=1[N+:23]([O-])=O)[CH3:2]>C(O)C.O.C(O)(=O)C.[Fe]>[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([NH:14][C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([C:21]#[CH:22])[CH:16]=3)=[N:9][CH:10]=[N:11]2)=[CH:6][C:5]=1[NH2:23])[CH3:2]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)C#C)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting clear reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
WASH
Type
WASH
Details
was washed with 200 ml EA/MeOH (50/1) until TLC
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
grey solid was precipitated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)C#C)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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